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Executive Summary
Tyrosine kinase 2 (TYK2) has emerged as a critical therapeutic target in the landscape of

autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2

plays a pivotal role in the signaling pathways of key cytokines such as interleukin-23 (IL-23),

interleukin-12 (IL-12), and type I interferons (IFNs).[1][2][3] Unlike traditional JAK inhibitors that

target the highly conserved ATP-binding site in the catalytic domain (JH1), a new class of

allosteric inhibitors has been developed to target the regulatory pseudokinase domain (JH2).

This approach offers the potential for greater selectivity and a more favorable safety profile.[4]

[5][6] This technical guide provides an in-depth exploration of the allosteric inhibition of TYK2,

using the first-in-class, FDA-approved inhibitor Deucravacitinib (BMS-986165) as a primary

example, in place of the non-publicly documented "Tyk2-IN-19". We will delve into the core

mechanism of action, present key quantitative data, detail relevant experimental protocols, and

visualize the intricate signaling pathways involved.

The TYK2 Signaling Pathway and its Role in Disease
TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of various

cytokine receptors.[7][8] Upon cytokine binding (e.g., IL-12, IL-23, IFN-α/β), the receptors

dimerize, bringing two JAK family members, often including TYK2, into close proximity.[5] This

proximity facilitates their trans-phosphorylation and activation. Activated TYK2 then

phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of
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Transcription (STAT) proteins.[8] Subsequently, TYK2 phosphorylates the recruited STATs,

which then dimerize and translocate to the nucleus to regulate the transcription of target genes

involved in inflammation and immune responses.[8] Dysregulation of this pathway is implicated

in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis,

and lupus.[9][10]

Caption: Canonical TYK2 Signaling Pathway.

Allosteric Inhibition of TYK2 by Deucravacitinib
Deucravacitinib represents a paradigm shift in JAK family inhibition. Instead of competing with

ATP in the active site of the JH1 domain, it binds to the regulatory JH2 pseudokinase domain.

[4][6] This binding event stabilizes an inhibitory interaction between the JH2 and JH1 domains,

effectively locking the TYK2 protein in an inactive conformation.[4] This allosteric mechanism

prevents the conformational changes required for kinase activation and subsequent signal

transduction.[11] The structural differences among the JH2 domains of the JAK family

members allow for the high selectivity of Deucravacitinib for TYK2 over JAK1, JAK2, and JAK3.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and
selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced
TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Identification and characterization of TYK2 pseudokinase domain stabilizers that
allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

8. TYK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

9. researchgate.net [researchgate.net]

10. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

11. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross
Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Allosteric Inhibition of TYK2: A Deep Dive into the
Mechanism of Deucravacitinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615276#understanding-the-allosteric-inhibition-of-
tyk2-by-tyk2-in-19]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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